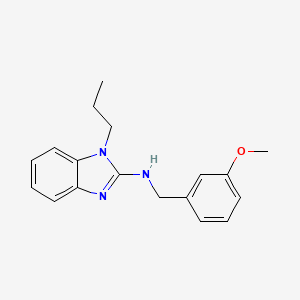![molecular formula C30H25NO7 B11568390 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568390.png)
2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route can be outlined as follows:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Chromeno[2,3-c]pyrrole Core: This core structure can be constructed via a multi-step process involving cyclization reactions, often starting from readily available aromatic precursors.
Coupling Reactions: The final compound is obtained by coupling the benzodioxole intermediate with the chromeno[2,3-c]pyrrole core, followed by functional group modifications to introduce the methoxy and prop-2-en-1-yloxy substituents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-c]pyrrole core, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound’s properties are explored for applications in materials science, such as the development of novel polymers and advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole and chromeno[2,3-c]pyrrole moieties are key structural elements that enable these interactions. The compound may modulate biological pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-methoxyphenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C30H25NO7 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxy-4-prop-2-enoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H25NO7/c1-4-11-35-22-10-7-19(14-24(22)34-3)27-26-28(32)20-12-17(2)5-8-21(20)38-29(26)30(33)31(27)15-18-6-9-23-25(13-18)37-16-36-23/h4-10,12-14,27H,1,11,15-16H2,2-3H3 |
InChI Key |
ZSSDKUNATVWZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=C(C=C6)OCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[(2,4-dinitrophenyl)acetyl]hydrazono}-N-(2-methylphenyl)butanamide](/img/structure/B11568309.png)
![N-(3-bromophenyl)-4-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11568315.png)
![4-({[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B11568316.png)

![2-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11568322.png)
![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568324.png)
![4-hydroxy-7-(4-methoxyphenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11568327.png)
![N-(1-{N'-[(E)-{4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide](/img/structure/B11568334.png)
![(3E)-N-(4-fluorophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11568337.png)
![4-chloro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11568339.png)
![N-(3-Chlorophenyl)-3-{N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B11568342.png)
![methyl 2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11568345.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11568346.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B11568371.png)
